molecular formula C18H14O5 B5679685 {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid CAS No. 82039-82-5

{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid

Cat. No.: B5679685
CAS No.: 82039-82-5
M. Wt: 310.3 g/mol
InChI Key: LJKJPOGCAPVQOX-UHFFFAOYSA-N
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Description

{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid is an organic compound that features a benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid typically involves the formation of the benzofuran ring followed by the introduction of the acetic acid moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent acylation reactions introduce the benzoyl group, and finally, the acetic acid group is attached through esterification or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often use catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and other advanced techniques can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the benzofuran ring.

    Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its reactivity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases as catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Industry: It can be used in the production of materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid involves its interaction with specific molecular targets. The benzofuran ring system can interact with various enzymes and receptors, potentially modulating their activity. The acetic acid moiety may also play a role in the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler compound with a similar ring structure but lacking the acetic acid and benzoyl groups.

    Benzofuran derivatives: Compounds such as psoralen and angelicin, which have different substituents on the benzofuran ring.

Uniqueness

{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid is unique due to the specific combination of functional groups attached to the benzofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-11-2-4-12(5-3-11)18(21)15-9-23-16-7-6-13(8-14(15)16)22-10-17(19)20/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKJPOGCAPVQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002406
Record name {[3-(4-Methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82039-82-5
Record name Benzofuran, 5-(hydroperoxyacetyl)-3-(p-toluoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082039825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {[3-(4-Methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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